molecular formula C10H13ClN2O B068681 N-(4-Chloropyridin-2-yl)pivalamide CAS No. 188577-70-0

N-(4-Chloropyridin-2-yl)pivalamide

Cat. No. B068681
M. Wt: 212.67 g/mol
InChI Key: HDLIWEMWMDOCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloropyridin-2-yl)pivalamide is a chemical compound . It is used for pharmaceutical testing and is available for purchase from various suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For detailed information on the chemical reactions, it is recommended to refer to relevant scientific literature or databases .


Physical And Chemical Properties Analysis

N-(4-Chloropyridin-2-yl)pivalamide has a molecular weight of 212.67600 . It has a density of 1.2g/cm3 and a boiling point of 365.346ºC at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

  • Methodology for Pivalamide Hydrolysis : A study by Bavetsias, Henderson, and McDonald (2004) in "Tetrahedron Letters" and "ChemInform" describes a simple method for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This method is applicable to various compounds, including 2-pivalamido-3H-pyrimidin-4-ones, demonstrating the utility of N-(4-Chloropyridin-2-yl)pivalamide in chemical synthesis processes (Bavetsias, Henderson, & McDonald, 2004).

  • Pharmaceutical Research : In pharmaceutical research, Yu et al. (2008) found that a compound similar to N-(4-Chloropyridin-2-yl)pivalamide, specifically N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, showed potential in correcting defective cellular processing related to cystic fibrosis. This highlights the potential role of N-(4-Chloropyridin-2-yl)pivalamide derivatives in developing treatments for genetic disorders (Yu et al., 2008).

  • Molecular Structure Analysis : Atalay, Gerçeker, Esercİ, and Ağar (2016) conducted a study on the molecular structure of a compound containing pivalamide, which provides insight into the structural properties and potential applications of N-(4-Chloropyridin-2-yl)pivalamide in molecular design (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

  • Nucleophilic Behavior in Chemical Reactions : Al-Romaizan's (2019) research in the "Mediterranean Journal of Chemistry" explores the strong nucleophilic behavior of compounds similar to N-(4-Chloropyridin-2-yl)pivalamide, which has implications for the synthesis of various pharmaceutical and chemical compounds (Al-Romaizan, 2019).

  • Lithiation Processes in Organic Synthesis : Smith, El‐Hiti, Alshammari, and Fekri (2013) discuss the lithiation of N-(pyridin-3-ylmethyl)pivalamide, which is closely related to N-(4-Chloropyridin-2-yl)pivalamide. Their findings contribute to a better understanding of lithiation reactions in organic synthesis, which is essential for the development of various organic compounds (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

  • Monitoring of Lithiation Reactions : A study by Godany, Neuhold, and Hungerbühler (2011) on the lithiation of N-(4-chlorophenyl)-pivalamide, which shares structural similarities with N-(4-Chloropyridin-2-yl)pivalamide, provides insights into the monitoring of lithiation reactions. This research is significant for optimizing reaction conditions in chemical manufacturing (Godany, Neuhold, & Hungerbühler, 2011).

Safety And Hazards

The specific safety and hazard information for N-(4-Chloropyridin-2-yl)pivalamide is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier or to consult relevant regulatory bodies .

Future Directions

The specific future directions for the use or study of N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For information on potential future directions, it is recommended to refer to recent scientific literature in the field .

Relevant Papers Unfortunately, the search results do not provide specific papers related to N-(4-Chloropyridin-2-yl)pivalamide. For a comprehensive analysis, it is recommended to conduct a thorough literature search in scientific databases .

properties

IUPAC Name

N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLIWEMWMDOCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443075
Record name N-(4-Chloropyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloropyridin-2-yl)pivalamide

CAS RN

188577-70-0
Record name N-(4-Chloropyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylacetyl chloride (39.2 mL, 0.32 mol) was added dropwise to a solution of compound 3 (27.3 g, 0.21 mol) in pyridine (100 mL). The resulting mixture was stirred overnight at ambient temperature. Water (200 mL) was added and the aqueous mixture was extracted with EtOAc (3×100 mL). The combined EtOAc extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to a solid which was crystallized from EtOH to give 43.2 g (95%) of compound 7 as a white solid.
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

The synthetic strategy used in the preparation of compounds 4, 5, 6, 7, and 8 is illustrated in FIG. 2. Polychlorinated pyridines were synthesized from the 2-amino-4-chloro-pyridine (compound 3). For example, compound 3 was dissolved in concentrated hydrochloric acid (HCl), reacted at 0° C. with hydrogen peroxide (H2O2), and allowed to warm to room temperature yielding a mixture of 2-amnino-4,5-dichloro-pyridine (compound 4), 2-amino-3,4-dichloro-pyridine (compound 5), and 2-amino-3,4,5-trichloro-pyridine (compound 6). In another method, compound 3 was dissolved in concentrated hydrochloric acid (HCl) and heated at reflux temperature to yield 2-amino-4,5-dichloro-pyridine (compound 4) in 97% yield. In another method, compound 3 was dissolved in concentrated hydrochloric acid (HCl), reacted at 0° C. with hydrogen peroxide (H2O2), and allowed to warm to room temperature yielding 2-amino-3,4,5-dichloro-pyridine (compound 6) in 80% yield. In still another method, compound 3 was reacted with trimethylacetyl chloride ((CH3)3COCl) to yield 2-trimethylacetamido-4-chloro-pyridine (compound 7). Compound 7 was then reacted with N-chlorosuccinimide (NCS) to yield 2-trimethylacetamido-4,5-chloro-pyridine (compound 8). Compound 8 was then reacted with hydrochloric acid (HCl) to yield 2-amino-4,5-chloro-pyridine (compound 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

This compound was prepared as reported by K. S. Gudmundsson et al, Synthetic Communications 1997, 27 (5), 861-870: To a stirred solution of 2-amino-4-chloropyridine (0.723 g, 5.62 mmol) in anhydrous pyridine (2.8 ml) was dropwise added trimethylacetyl chloride (1.02 g, 8.46 mmol). The reaction mixture was stirred at room temperature for 4.5 h under argon, then partitioned between ethyl acetate (70 ml) and water (50 ml). The aqueous layer was extracted with ethyl acetate (2×30 ml), and the combined organics were washed with saturated aqueous NaHCO3 (40 ml), brine (50 ml), dried (Na2SO4), and concentrated in vacuo. The residue was absorbed on silica gel and the free running powder was placed on a 50 g isolute silica column. Elution with 20% ethyl acetate in hexanes and 25% ethyl acetate in hexanes afforded the title compound as a white solid (0.880 g, 74%); 1H-NMR (250 Mz, DMSO-d6) 1.24 (s, 9H, C(CH3)3), 7.25 (dd, J=1.91 Hz, 5.36 Hz, 1H, 5-H), 8.17 (d, J=1.87 Hz, 1H, 3-H), 8.34 (d, J=5.35 Hz, 1H, 6-H), 10.09 (s, 1H, CONH); LC-MS (ESI, m/z) 6.91 min—213, 215 [(M+H)+, Cl isotopic pattern].
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.723 g
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods IV

Procedure details

Triethylamine (6.8 mL, 48.6 mmol) was added to a stirred solution of 4-chloro-2-aminopyridine, 11, (Townsend, L. B. et al Synthetic Commun. 1997 27, 861-870) (5 g, 38.9 mmol) in dichloromethane (75 mL). After cooling to 0° C. a solution of trimethylacetyl chloride (5.3 mL, 42.8 mmol) in dichloromethane (10 mL) was added dropwise over 15 min. The mixture was allowed to warm to 23° and stirred for 18 h then washed with saturated sodium bicarbonate. The organic layer was dried (Na2SO4) and evaporated in vacuo to give an off-white solid. This was recrystallised from isopropyl ether to afford the title compound as white crystals (5.5 g, 67%). MS(EI) m/e 213, 215 [M+H]+.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.